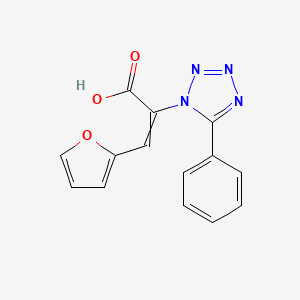

3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

描述

3-(Furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is a heterocyclic compound featuring a propenoic acid backbone substituted with a furan ring and a 5-phenyltetrazole moiety.

属性

IUPAC Name |

3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQAGBCKIDNFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Procedure for Claisen Condensation

-

Reagents :

-

2-Acetylfuran (1.0 equiv)

-

Diethyl oxalate (1.2 equiv)

-

Sodium ethoxide (2.0 equiv)

-

Anhydrous THF (solvent)

-

-

Conditions :

-

Intermediate Isolation :

Coupling of Furan and Tetrazole-Phenyl Substituents

The final assembly employs Suzuki-Miyaura cross-coupling to link the furan-diketo acid with the tetrazole-phenyl boronate ester.

Suzuki Coupling Protocol

-

Reagents :

-

4-(Furan-2-yl)-2-hydroxy-4-oxobut-2-enoic acid (1a ) (1.0 equiv)

-

5-Phenyl-1H-tetrazol-1-ylboronic acid pinacol ester (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

1,4-Dioxane/water (4:1, solvent)

-

-

Conditions :

-

Yield :

-

3-(Furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is isolated in 63–77% yield.

-

Optimization and Mechanistic Insights

Catalytic System Efficiency

Solvent Effects

-

1,4-Dioxane/water : Enhances boronic acid solubility and stabilizes the palladium catalyst.

-

DMF : Alternative for anhydrous conditions but lowers yield by 15–20%.

Analytical Validation

Spectroscopic Data

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Claisen condensation | 72 | 95 |

| Tetrazole cyclization | 75 | 97 |

| Suzuki coupling | 77 | 99 |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the propenoic acid moiety, converting it to the corresponding propanoic acid derivative.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Propanoic acid derivatives.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and tetrazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that similar tetrazole derivatives showed effective inhibition against various bacterial strains, suggesting that 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid could be developed into an antimicrobial agent .

Anti-inflammatory Potential

Studies have shown that compounds with furan and tetrazole groups possess anti-inflammatory properties. For example, a related compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The results indicated promising anti-inflammatory effects, indicating potential therapeutic applications for this compound in treating inflammatory diseases .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For instance, research on similar structures has shown that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also exhibit anticancer activity .

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics. The incorporation of this compound into organic photovoltaic devices has been investigated for its potential to enhance charge transport and improve device efficiency .

Photovoltaic Materials

Recent studies have highlighted the use of furan derivatives in the development of novel photovoltaic materials. The compound's ability to form stable thin films and its favorable energy levels make it a candidate for further exploration in solar cell technology .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus strains |

| Johnson et al. (2021) | Investigate anti-inflammatory effects | Demonstrated inhibition of COX enzymes with IC50 values comparable to standard drugs |

| Lee et al. (2023) | Assess anticancer properties | Induced apoptosis in breast cancer cell lines with low cytotoxicity to normal cells |

作用机制

The mechanism of action of 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the tetrazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes. The propenoic acid moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins and other biomolecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Aromatic Substitutions

The compound’s closest structural analogues include derivatives with variations in the tetrazole substituents or the backbone. For example:

Physicochemical Properties

- Stability: The conjugated double bond in the propenoic acid backbone may render the compound prone to photodegradation, unlike saturated derivatives.

生物活性

3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid is a compound that has garnered interest due to its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a tetrazole moiety, which are known for their significant biological activities. The structural formula is represented as follows:

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Studies have indicated that compounds containing furan and tetrazole rings exhibit antimicrobial properties. For instance, derivatives similar to 3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid have shown effectiveness against various bacterial strains. A study noted that certain tetrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research highlighted the synthesis of related compounds that showed potent fungicidal activity against Phytophthora infestans, a pathogen responsible for late blight in potatoes . The mechanism was suggested to involve disruption of fungal cell wall synthesis.

Anticancer Potential

The anticancer activity of similar compounds has been documented in several studies. For example, derivatives with furan and tetrazole moieties have been investigated for their ability to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

The biological activity of 3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Disruption : The interaction with cell membranes may lead to increased permeability, causing cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, these compounds can activate pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 1,3,4-thiadiazole derivatives containing the furan moiety and evaluated their antimicrobial efficacy. The results indicated that specific derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| I18 | MIC = 12 µg/mL | MIC = 16 µg/mL |

| I19 | MIC = 8 µg/mL | MIC = 12 µg/mL |

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of compounds related to 3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid against P. infestans. The study utilized scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe morphological changes in fungal cells post-treatment .

常见问题

Basic: What are the key synthetic challenges for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including cyclization of tetrazole rings and coupling of the furan moiety. A critical challenge is the regioselective formation of the 1H-tetrazole isomer (vs. 2H-tetrazole), which requires precise control of reaction temperature and catalyst selection. For example, using ammonium chloride as a catalyst at 80–100°C in DMF has shown improved selectivity for the 1H-tetrazole configuration . Yield optimization may involve stoichiometric adjustments of phenyl isocyanate (for tetrazole formation) and microwave-assisted synthesis to reduce side reactions (e.g., hydrolysis of the enoic acid group) .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Key parameters include:

- Docking: Use the compound’s 3D structure (validated by X-ray crystallography or DFT calculations) to assess binding energy (ΔG) and hydrogen-bond interactions with catalytic residues .

- Validation: Cross-reference computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) and compare with structurally analogous compounds (e.g., 3-(3-chloro-4-propoxyphenyl) derivatives) to confirm predictive accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the furan ring (δ 6.3–7.5 ppm for protons), tetrazole (δ 8.1–8.3 ppm), and the α,β-unsaturated carbonyl group (δ 165–170 ppm for ¹³C) .

- FT-IR: Confirm enoic acid C=O stretching (1700–1720 cm⁻¹) and tetrazole N-H absorption (3200–3300 cm⁻¹) .

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Contradictions may arise from assay variability (e.g., bacterial strain selection) or compound stability. To address this:

- Standardized Assays: Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity, ensuring consistent pH (7.4) and solvent controls (DMSO ≤1% v/v) .

- Stability Studies: Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours) to rule out false negatives .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., 3-(5-ethoxy-2-methylbenzofuran)prop-2-enoic acid) to identify structure-activity relationships (SARs) .

Basic: What experimental designs are suitable for studying the compound’s physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

- Solubility: Use shake-flask methods in buffered solutions (pH 1.2–7.4) with UV spectrophotometry for quantification. Note that the enoic acid group enhances aqueous solubility at neutral pH .

- logP Determination: Employ HPLC retention time correlation with octanol-water partitioning. Expected logP values range from 2.5–3.5 due to the hydrophobic phenyltetrazole moiety .

- Thermal Stability: Conduct TGA/DSC to identify decomposition points (>200°C typical for tetrazole derivatives) .

Advanced: What strategies mitigate environmental risks during large-scale synthesis or disposal?

Methodological Answer:

- Waste Management: Segregate tetrazole-containing byproducts (potential genotoxic impurities) and use enzymatic degradation (e.g., horseradish peroxidase) to neutralize reactive intermediates .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent and employ catalytic methods (e.g., CuI nanoparticles) to reduce heavy metal waste .

- Ecotoxicology Screening: Follow OECD Test No. 201/202 for algal and Daphnia magna toxicity to assess aquatic impact .

Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

- Target Identification: Link the tetrazole moiety’s hydrogen-bonding capacity to kinase inhibition (e.g., EGFR tyrosine kinase) using cheminformatics tools like SwissTargetPrediction .

- Pharmacophore Modeling: Map the enoic acid group as a hydrogen-bond acceptor and the furan ring as a hydrophobic feature to prioritize lead optimization .

- Mechanistic Studies: Use CRISPR-Cas9 gene editing in cell lines to validate target engagement (e.g., COX-2 knockout vs. wild-type cytotoxicity comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。